molecular formula C13H32O6Ta B3336181 Tantalum (V) tetraethoxyacetylacetonate CAS No. 20219-33-4

Tantalum (V) tetraethoxyacetylacetonate

Cat. No.: B3336181
CAS No.: 20219-33-4
M. Wt: 465.34 g/mol
InChI Key: YMZNJFSVFJDLIR-GLUPTGNJSA-N
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Description

Tantalum (V) tetraethoxyacetylacetonate is a chemical compound with the formula Ta(OC₂H₅)₄(CH₃COCHCOCH₃). It is a yellow solid that is insoluble in water and has a molecular weight of 460.30 g/mol . This compound is used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Tantalum (V) tetraethoxyacetylacetonate can be synthesized through several methods. One common synthetic route involves the reaction of tantalum pentachloride with ethanol and acetylacetone under controlled conditions . The reaction typically requires a solvent such as toluene and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product .

Scientific Research Applications

Tantalum (V) tetraethoxyacetylacetonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tantalum (V) tetraethoxyacetylacetonate involves its ability to form stable complexes with various ligands. The ethoxy and acetylacetonate groups coordinate with the tantalum center, stabilizing the compound and allowing it to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Properties

IUPAC Name

ethanol;(Z)-4-hydroxypent-3-en-2-one;tantalum
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2.4C2H6O.Ta/c1-4(6)3-5(2)7;4*1-2-3;/h3,6H,1-2H3;4*3H,2H2,1H3;/b4-3-;;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZNJFSVFJDLIR-GLUPTGNJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CCO.CCO.CCO.CC(=CC(=O)C)O.[Ta]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO.CCO.CCO.CCO.C/C(=C/C(=O)C)/O.[Ta]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H32O6Ta
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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